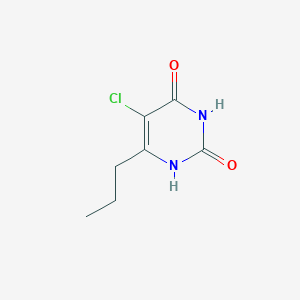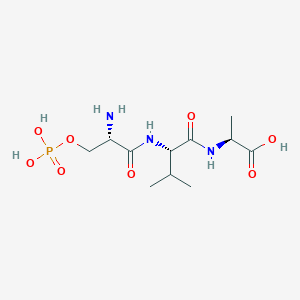
O-Phosphono-L-seryl-L-valyl-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Phosphono-L-seryl-L-valyl-L-alanine is a tripeptide compound consisting of three amino acids: L-serine, L-valine, and L-alanine, with a phosphono group attached to the serine residue
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Phosphono-L-seryl-L-valyl-L-alanine typically involves the stepwise coupling of the amino acids L-serine, L-valine, and L-alanine. The phosphono group is introduced to the serine residue through phosphorylation reactions. One common method involves the use of N-carboxy anhydrides (NCA) for the stepwise synthesis of oligopeptides . The reaction conditions often include the use of acetonitrile-water mixtures and sodium carbonate at low temperatures to prevent homopolymerization .
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). These methods allow for the efficient and high-yield production of the compound by automating the coupling and deprotection steps.
Chemical Reactions Analysis
Types of Reactions
O-Phosphono-L-seryl-L-valyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The phosphono group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield phosphono-derivatives, while substitution reactions can produce various functionalized peptides.
Scientific Research Applications
O-Phosphono-L-seryl-L-valyl-L-alanine has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and phosphorylation reactions.
Biology: The compound is studied for its role in cellular processes involving phosphorylation and signal transduction.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating diseases related to phosphorylation dysregulation.
Mechanism of Action
The mechanism of action of O-Phosphono-L-seryl-L-valyl-L-alanine involves its interaction with specific molecular targets and pathways. The phosphono group plays a crucial role in mimicking the natural phosphorylation process, which is essential for regulating various cellular functions. The compound can bind to enzymes and receptors involved in phosphorylation, thereby modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
L-Valyl-L-alanine: A dipeptide with similar amino acid composition but lacking the phosphono group.
O-Phospho-L-serine: A phosphorylated amino acid similar to the serine residue in O-Phosphono-L-seryl-L-valyl-L-alanine.
3-Phosphono-L-alanine: Another phosphono-containing amino acid used in enzymatic studies.
Uniqueness
This compound is unique due to its specific tripeptide structure and the presence of the phosphono group. This combination allows it to participate in unique biochemical reactions and interactions that are not possible with simpler peptides or individual amino acids .
Properties
CAS No. |
88169-77-1 |
|---|---|
Molecular Formula |
C11H22N3O8P |
Molecular Weight |
355.28 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phosphonooxypropanoyl]amino]-3-methylbutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C11H22N3O8P/c1-5(2)8(10(16)13-6(3)11(17)18)14-9(15)7(12)4-22-23(19,20)21/h5-8H,4,12H2,1-3H3,(H,13,16)(H,14,15)(H,17,18)(H2,19,20,21)/t6-,7-,8-/m0/s1 |
InChI Key |
IHVXMIRRVDJEGO-FXQIFTODSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](COP(=O)(O)O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)C(COP(=O)(O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


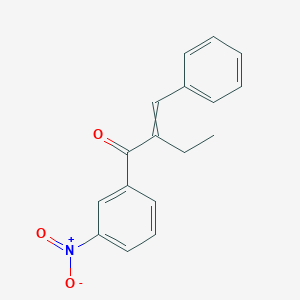
![Methyl 2-[2-(pyrrolidin-1-yl)ethenyl]pyrrolidine-1-carboxylate](/img/structure/B14377651.png)
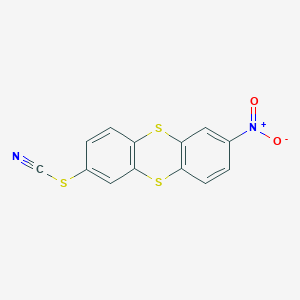
![N-[2-(1-Hydroxy-1-phenylethyl)phenyl]acetamide](/img/structure/B14377661.png)
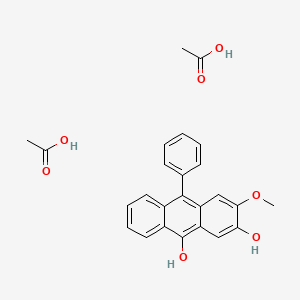
silane](/img/structure/B14377675.png)
![4(1H)-Pyrimidinone, 2-amino-6-[(2-oxopropyl)amino]-5-(phenylazo)-](/img/structure/B14377686.png)

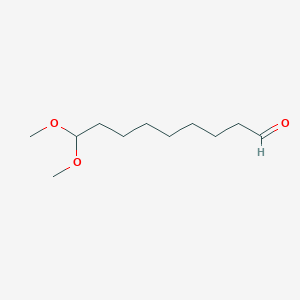
![1-[(2-Methylprop-1-EN-1-YL)sulfanyl]butane](/img/structure/B14377705.png)
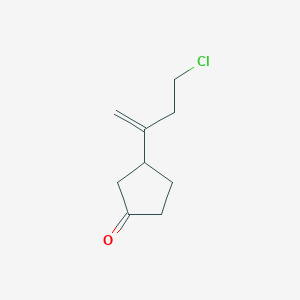
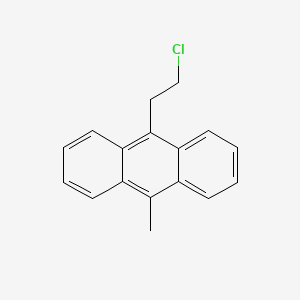
![3-[2-(5-Chloro-3,3-dimethyl-3H-indol-2-yl)ethenyl]-1,2-diethyl-1H-indole](/img/structure/B14377724.png)
